REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.O.[NH3:12]>>[N:10]1[CH:9]=[CH:8][N:6]2[C:5]=1[CH:4]=[CH:3][C:2]([NH2:12])=[N:7]2 |f:1.2|
|
Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C=CN2
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
the reaction solution was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
A form solid was separated by filtration, which
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Type
|
WASH
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Details
|
was washed with water
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Name
|
|
Type
|
product
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Smiles
|
N=1C=CN2N=C(C=CC21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |